1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a furan-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the fluorophenyl group, and the coupling of the furan-thiophene moiety. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Fluorination: Introduction of the fluorophenyl group using fluorinating agents like Selectfluor.
Coupling Reactions: Coupling of the furan and thiophene rings using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole-based compound used in organic electronics.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another diketopyrrolopyrrole-based compound with similar applications.
Uniqueness
1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, a fluorophenyl group, and a furan-thiophene moiety. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing the performance of organic electronic devices or providing specific interactions in pharmaceutical applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S/c20-16-3-1-15(2-4-16)19(6-7-19)18(22)21-10-17-9-14(12-24-17)13-5-8-23-11-13/h1-5,8-9,11-12H,6-7,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIPASTZIVLGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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